molecular formula CH3O4S- B1228091 Methylsulfate CAS No. 21228-90-0

Methylsulfate

Cat. No.: B1228091
CAS No.: 21228-90-0
M. Wt: 111.1 g/mol
InChI Key: JZMJDSHXVKJFKW-UHFFFAOYSA-M
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Description

Methylsulfate is an organosulfate oxoanion that is the conjugate base of methyl sulfate. It is a major species at pH 7.3 and has the molecular formula CH₃O₄S. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfate can be synthesized through the reaction of methanol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:

  • Methanol reacts with sulfur trioxide to form methyl hydrogen sulfate.
  • Methyl hydrogen sulfate is then neutralized with a base to produce methyl sulfate(1-).

Industrial Production Methods: In industrial settings, methyl sulfate(1-) is produced by the direct sulfation of methanol using sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methylsulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can act as a methylating agent in nucleophilic substitution reactions.

    Hydrolysis: this compound can be hydrolyzed to produce methanol and sulfuric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent under mild conditions.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methylsulfate compounds are also utilized in various formulations for their ability to act as intermediates in drug synthesis. They can introduce methyl groups into target molecules, enhancing their pharmacological properties.

Chemical Synthesis

This compound serves as a methylating agent in organic synthesis, particularly for producing complex organic compounds such as ethers and esters. Its ability to transfer methyl groups makes it valuable in synthesizing pharmaceuticals, agrochemicals, and fine chemicals.

Methylation Reactions

Methylation reactions involving this compound are common in the synthesis of:

  • Ethers: Used in various industrial applications.
  • Nitro Compounds: Important precursors in dye manufacturing.
  • Phenolic Compounds: Utilized in the production of antioxidants and preservatives.

Example Reaction:
The reaction between phenol and methyl sulfate can yield anisole, a compound widely used in fragrances and as a solvent.

Reaction TypeProductApplication
MethylationAnisoleFragrance, Solvent
MethylationNitrobenzeneDye Manufacturing

Environmental Applications

In environmental science, this compound is being explored for its potential role in wastewater treatment processes. Specifically, methods have been developed to treat wastewater containing sodium methyl sulfate through chemical reactions that recover methanol and convert waste into valuable products.

Wastewater Treatment

Recent studies have demonstrated methods for efficiently treating wastewater containing sodium methyl sulfate by converting it into aromatic compounds through reflux reactions under alkaline conditions.

Treatment Process Overview:

  • Recovery of methanol from wastewater.
  • Conversion of sodium methyl sulfate into valuable aromatic ethers.
  • Reduction of chemical oxygen demand (COD) in treated water.

Case Study 1: Neostigmine this compound in Clinical Use

A clinical trial evaluated the efficacy of neostigmine this compound in patients with myasthenia gravis, demonstrating significant improvements in muscle strength and function compared to placebo controls.

Case Study 2: Methylation Reaction Efficiency

Research published on the efficiency of using methyl sulfate for synthesizing nitro compounds showed improved yields compared to traditional methods, highlighting its effectiveness as a methylating agent.

Mechanism of Action

The mechanism of action of methyl sulfate(1-) involves its ability to act as a methylating agent. It transfers a methyl group to nucleophiles, resulting in the formation of methylated products. This process is facilitated by the presence of a strong electrophilic center in the methyl sulfate(1-) molecule, which attracts nucleophiles and promotes the transfer of the methyl group .

Comparison with Similar Compounds

    Dimethyl sulfate: Another methylating agent with similar properties but higher toxicity.

    Ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl bisulfate: An intermediate in the hydrolysis of dimethyl sulfate.

Uniqueness: Methylsulfate is unique due to its relatively lower toxicity compared to dimethyl sulfate and its ability to act as an effective methylating agent in various chemical reactions. Its stability and ease of handling make it a preferred choice in many industrial and research applications .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methylsulfate derivatives, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfation reactions using methylating agents like dimethyl sulfate or methyl sulfonic acid under controlled conditions (e.g., inert atmosphere, specific temperatures). For purity validation, combine techniques such as:

  • High-Performance Liquid Chromatography (HPLC) to quantify impurities .
  • Elemental Analysis to confirm empirical formula alignment with theoretical values (e.g., C17H17N3O7S for MBZ this compound ).
  • Melting Point Determination to assess consistency with literature data .

Q. How can this compound compounds be structurally characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) environments to confirm functional groups (e.g., this compound anion resonance signals ).
  • X-ray Diffraction (XRD) : Determine crystal structure parameters (e.g., space group, unit cell dimensions) as demonstrated for MBZ this compound (triclinic system, space group P–1 ).
  • Infrared (IR) Spectroscopy : Identify sulfate-related vibrational modes (e.g., S-O stretching at ~1050 cm⁻¹ ).

Q. What strategies are effective for measuring this compound solubility in ionic liquids or organic solvents?

  • Methodology :

  • Use gravimetric analysis to quantify solubility by dissolving known masses in solvents (e.g., n-alkanes, alcohols) under controlled temperatures .
  • Apply UV-Vis Spectroscopy to monitor saturation points via absorbance changes.
  • Validate results using thermodynamic models like the PFP and FBT models to predict solubility behavior .

Q. How should researchers design experiments to assess this compound stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose compounds to extreme pH (1–13) and temperatures (40–80°C) over defined periods.
  • Monitor degradation via HPLC-MS to identify breakdown products.
  • Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .

Q. What are the best practices for reporting experimental procedures to ensure reproducibility?

  • Guidelines :

  • Document reagent grades, instrument calibration details, and environmental conditions (e.g., humidity for hygroscopic compounds).
  • Provide step-by-step protocols in supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry guidelines ).
  • Include raw data tables (e.g., crystallographic parameters ) and statistical error margins .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in this compound salt polymorphism or hydration states?

  • Methodology :

  • Compare single-crystal XRD datasets (e.g., lattice parameters, hydrogen bonding networks) across synthetic batches .
  • Use Differential Scanning Calorimetry (DSC) to detect phase transitions indicative of polymorphic forms.
  • Cross-reference with theoretical simulations (e.g., density functional theory) to validate energetically stable configurations .

Q. What analytical approaches mitigate discrepancies in this compound reactivity studies (e.g., unexpected byproducts)?

  • Methodology :

  • Employ tandem mass spectrometry (MS/MS) to trace reaction pathways and identify intermediates.
  • Apply isotopic labeling (e.g., ¹⁸O in sulfate groups) to track mechanistic steps.
  • Validate hypotheses using control experiments (e.g., radical scavengers to rule out free-radical pathways) .

Q. How can researchers optimize this compound-based ionic liquids for specific physicochemical properties?

  • Methodology :

  • Screen cation-anion combinations (e.g., 1-butyl-3-methylimidazolium this compound) using COnductor-like Screening MOdel (COSMO-RS) to predict properties like viscosity or conductivity .
  • Validate predictions with rheological studies and electrochemical impedance spectroscopy .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound pharmacological studies?

  • Methodology :

  • Use meta-analysis to aggregate data from multiple studies, adjusting for variables like dosage or cell lines.
  • Apply multivariate regression to isolate confounding factors (e.g., solvent effects in in vitro assays) .
  • Report confidence intervals and p-values to quantify significance .

Q. How should computational models be integrated with experimental data to predict this compound interactions in biological systems?

  • Methodology :
  • Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities.
  • Cross-correlate molecular dynamics simulations (e.g., GROMACS) with experimental pharmacokinetic data (e.g., half-life, bioavailability) .

Properties

CAS No.

21228-90-0

Molecular Formula

CH3O4S-

Molecular Weight

111.1 g/mol

IUPAC Name

methyl sulfate

InChI

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1

InChI Key

JZMJDSHXVKJFKW-UHFFFAOYSA-M

SMILES

COS(=O)(=O)[O-]

Canonical SMILES

COS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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